Desbutal - 8028-71-5

Desbutal

Catalog Number: EVT-15522987
CAS Number: 8028-71-5
Molecular Formula: C21H34ClN3O3
Molecular Weight: 412.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desbutal is a pharmaceutical compound that was marketed by Abbott Laboratories as a combination medication containing methamphetamine hydrochloride (5 mg) and pentobarbital sodium (30 mg). Methamphetamine is a potent central nervous system stimulant, while pentobarbital is a barbiturate that acts as a sedative. This combination was primarily used for the treatment of conditions such as obesity, narcolepsy, parkinsonism, and alcoholism, but due to its high potential for abuse, Desbutal is no longer manufactured .

Source and Classification

Desbutal is classified as a substituted amphetamine due to its methamphetamine component and as a barbiturate because of the pentobarbital content. The drug's unique formulation was designed to provide both stimulant and depressant effects, which aimed to balance the therapeutic outcomes for patients suffering from various disorders .

Synthesis Analysis

Desbutal's synthesis involves the combination of two well-known compounds: methamphetamine and pentobarbital.

  • Methamphetamine Hydrochloride: Typically synthesized from precursor chemicals such as ephedrine or pseudoephedrine through reductive amination or other chemical methods. The synthesis can yield a racemic mixture that may require further purification to isolate the desired isomer .
  • Pentobarbital Sodium: This barbiturate is synthesized through the condensation of malonic acid with urea, followed by alkylation with an appropriate alkyl halide. The synthesis of pentobarbital involves several steps, including cyclization and subsequent reactions to form the final product.

The technical details of these syntheses are complex and often involve hazardous reagents and conditions, necessitating strict regulatory controls in pharmaceutical manufacturing.

Molecular Structure Analysis

Desbutal features distinct molecular structures for each of its components:

  • Methamphetamine Hydrochloride: The molecular formula is C10H15NC_{10}H_{15}N with a molecular weight of approximately 149.24 g/mol.
  • Pentobarbital Sodium: Its molecular formula is C11H18N2O3C_{11}H_{18}N_{2}O_{3} with a molecular weight of about 218.27 g/mol.

The structural representation of Desbutal can be visualized as two halves of a tablet, with one half containing methamphetamine and the other containing pentobarbital, designed to control their rates of dissolution .

Chemical Reactions Analysis

Desbutal undergoes various chemical reactions in the body:

  1. Metabolism: Methamphetamine is metabolized primarily in the liver through oxidation and demethylation processes to form amphetamine, which has similar pharmacological effects.
  2. Pentobarbital Metabolism: Pentobarbital is metabolized via hydroxylation and conjugation processes in the liver, leading to inactive metabolites that are excreted in urine.

These metabolic pathways illustrate how Desbutal's components interact within biological systems, contributing to its therapeutic effects and side effects.

Mechanism of Action

The mechanism of action for Desbutal involves both components:

  • Methamphetamine acts as a potent central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain, enhancing alertness and energy levels.
  • Pentobarbital, on the other hand, exerts sedative effects by enhancing gamma-aminobutyric acid (GABA) receptor activity, leading to increased inhibitory neurotransmission.

This dual action can help manage symptoms associated with depression and anxiety while also addressing issues related to sleep disturbances common in patients with obesity or substance use disorders .

Physical and Chemical Properties Analysis

Desbutal exhibits several key physical and chemical properties:

The pharmacokinetics of Desbutal were tailored to achieve optimal therapeutic effects while minimizing potential abuse risks .

Applications

Desbutal was primarily used in clinical settings for:

  • Treatment of obesity
  • Management of narcolepsy
  • Support for patients with parkinsonism
  • Alleviation of symptoms related to alcoholism

Despite its historical applications, due to its high potential for abuse and addiction, Desbutal has been withdrawn from the market. Current research focuses on safer alternatives that provide similar therapeutic benefits without the associated risks .

Historical Development and Discontinuation of Desbutal

Origins of Multimodal Pharmacotherapy in Mid-20th Century Psychiatry

The post-World War II era witnessed a paradigm shift in psychopharmacology, driven by the concurrent clinical deployment of stimulants and depressants. This approach stemmed from observations that stimulants (e.g., amphetamines) alleviated depressive symptoms but induced agitation, while barbiturates reduced anxiety but caused cognitive blunting. Pharmaceutical innovators hypothesized that combining these agents could yield synergistic effects with mitigated side effects. Smith, Kline & French pioneered this model with Dexamyl (dextroamphetamine + amobarbital) in 1950, positioning it as a treatment for "emotional distress" and weight management [3]. By 1952, U.S. production of amphetamine and methamphetamine salts reached four times 1949 levels, reflecting explosive market demand for combination therapies [3]. This trend emerged alongside the limitations of earlier sedatives like bromides and chloral hydrate, which carried significant toxicity profiles [4].

Table 1: Key Multimodal Psychiatric Drugs (1950s-1960s)

Brand NameStimulant ComponentDepressant ComponentPrimary Indications
DexamylDextroamphetamineAmobarbitalDepression, obesity
DesbutalMethamphetamine HClPentobarbital sodiumObesity, narcolepsy
AmbarMethamphetaminePhenobarbitalAnxiety, weight control
TuinalN/ASecobarbital + amobarbitalInsomnia

Abbott Laboratories’ Formulation Rationale for Stimulant-Depressant Synergy

Abbott Laboratories entered the combination drug market with Desbutal, a formulation pairing 5 mg methamphetamine hydrochloride (stimulant) with 30 mg pentobarbital sodium (barbiturate sedative). Abbott's innovation lay in its biphasic tablet design:

  • Blue Layer: Sustained-release methamphetamine (marketed as Desoxyn Gradumet) to prolong wakefulness and focus
  • Yellow Layer: Immediate-release pentobarbital to counteract stimulant-induced anxiety and insomnia [1]

This physical partitioning allowed patients to theoretically separate the components—abusers often consumed the blue layer for euphoria and the yellow layer for "crash" mitigation [1]. Abbott's heritage in CNS-active agents (e.g., pentobarbital-based Nembutal and anesthetic Pentothal) informed this formulation [9]. Mechanistically, methamphetamine enhanced monoamine neurotransmission (dopamine/norepinephrine), while pentobarbital potentiated GABAergic inhibition, creating a neurochemical "balance" for mood disorders and obesity [1] [4].

Table 2: Abbott's Neurochemical Synergy Model in Desbutal

ComponentNeurochemical ActionTherapeutic IntentAbuse Potential
Methamphetamine HClNorepinephrine/dopamine release > reuptake inhibitionAppetite suppression, alertnessEuphoria, psychomotor agitation
Pentobarbital sodiumGABAA receptor agonismAnxiolysis, muscle relaxationSedation, disinhibition

Regulatory Pressures and 1973 FDA Recall: Impact on Pharmaceutical Combination Drug Policies

Desbutal's market withdrawal resulted from converging regulatory actions:

  • Abuse Epidemiology: By 1969, ~3 million Americans used amphetamines nonmedically, with heavy use doubling from 2002–2004 [3]. Barbiturate production exceeded 700,000 pounds annually in the 1960s, enabling widespread diversion [7].
  • Production Quotas: The Bureau of Narcotics slashed amphetamine production quotas by 90% between 1971–1973 to curb diversion [1].
  • FDA Mandate: In 1973, the FDA ordered removal of all anorectic combination drugs containing stimulant-depressant pairs, citing uncontrollable abuse potential. Desbutal was specifically named in enforcement actions alongside Dexamyl [1] [3].

This recall exemplified the FDA's newly assertive posture under the 1970 Controlled Substances Act. The agency classified such recalls based on health hazards, with Desbutal falling under Class II (temporary/reversible adverse effects) due to dependence risks [2] [5]. Crucially, the FDA rejected the "balance" theory, stating synergism did not justify uncontrolled abuse potential. This precipitated industry-wide reformulation of psychiatric medications and stricter post-marketing surveillance [5] [8].

Table 3: Timeline of Desbutal Regulatory Actions

YearRegulatory EventImpact on Desbutal
1949Amphetamine patent expirationSurge in generic competitors (e.g., Clark & Clark)
1965Drug Abuse Control AmendmentsFirst federal controls on barbiturates
1970Controlled Substances ActSchedule III designation for pentobarbital
1971-1973Bureau of Narcotics amphetamine quota reductions90% reduction in precursor supply
1973FDA mass recall of stimulant-depressant combosPermanent market withdrawal of Desbutal

Compounds Mentioned

  • Desbutal
  • Methamphetamine hydrochloride
  • Pentobarbital sodium
  • Dexamyl
  • Amobarbital
  • Pentothal
  • Tuinal
  • Phenobarbital
  • Secobarbital
  • Barbituric acid

The discontinuation of Desbutal exemplifies the tension between therapeutic innovation and public health safeguards—a legacy informing modern drug policy.

Properties

CAS Number

8028-71-5

Product Name

Desbutal

IUPAC Name

5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione;N-methyl-1-phenylpropan-2-amine;hydrochloride

Molecular Formula

C21H34ClN3O3

Molecular Weight

412.0 g/mol

InChI

InChI=1S/C11H18N2O3.C10H15N.ClH/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-9(11-2)8-10-6-4-3-5-7-10;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-7,9,11H,8H2,1-2H3;1H

InChI Key

OVVVDQPFLUEXOY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CC(CC1=CC=CC=C1)NC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.